molecular formula C15H28N2O B4566877 N-cycloheptyl-2-(2-methyl-1-piperidinyl)acetamide

N-cycloheptyl-2-(2-methyl-1-piperidinyl)acetamide

Cat. No.: B4566877
M. Wt: 252.40 g/mol
InChI Key: CHVNFIJIWPRKTE-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-methyl-1-piperidinyl)acetamide is a useful research compound. Its molecular formula is C15H28N2O and its molecular weight is 252.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.220163521 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Analgesic Properties

N-cycloheptyl-2-(2-methyl-1-piperidinyl)acetamide and its derivatives have been explored in various scientific research contexts, particularly focusing on their antimicrobial and analgesic properties. While direct studies on this compound are limited, insights can be drawn from research on structurally related compounds. For instance, derivatives of piperidine, such as those synthesized by reacting with chloroacetonitrile, have shown promise in creating novel arylidene derivatives with potential antimicrobial applications (Khalil et al., 2017). Similarly, acetamide derivatives bearing piperidine moieties have been evaluated for their antibacterial potentials, highlighting the versatility of piperidine-based compounds in drug development (Iqbal et al., 2017).

Another area of interest is the analgesic activity of piperidine derivatives. Studies have demonstrated that compounds related to phencyclidine, a piperidine derivative, possess significant analgesic effects. This is exemplified by the synthesis and evaluation of new analogues of ketamine, a well-known anesthetic and analgesic agent, which further underlines the therapeutic potential of piperidine derivatives in pain management (Ahmadi et al., 2012).

Antitumor Activity

The exploration of piperidine and acetamide derivatives extends to the investigation of their antitumor activities. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, synthesized from compounds related to this compound, have shown promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy (Albratty et al., 2017).

Enzyme Inhibitory Activities

Additionally, piperidine-based compounds have been evaluated for their enzyme inhibitory activities, which is crucial for developing new therapeutic agents. N-substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, for instance, have shown activity against enzymes like acetylcholinesterase and butyrylcholinesterase, offering insights into the development of treatments for conditions like Alzheimer's disease (Khalid et al., 2014).

Properties

IUPAC Name

N-cycloheptyl-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-13-8-6-7-11-17(13)12-15(18)16-14-9-4-2-3-5-10-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVNFIJIWPRKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.